molecular formula C21H22FN3O5S B2910925 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole CAS No. 1169973-93-6

2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole

Cat. No.: B2910925
CAS No.: 1169973-93-6
M. Wt: 447.48
InChI Key: GJLNXHODSLPCDX-UHFFFAOYSA-N
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Description

2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and an oxadiazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole typically involves multiple steps, starting with the preparation of the piperidine derivative. The process often includes:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is usually introduced via sulfonylation reactions using reagents like sulfonyl chlorides.

    Formation of the Oxadiazole Ring: This step involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
  • 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole

Uniqueness

The uniqueness of 2-(1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom, in particular, can influence the compound’s pharmacokinetic properties and its interaction with biological targets.

Properties

IUPAC Name

2-[1-(2,5-dimethoxyphenyl)sulfonylpiperidin-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O5S/c1-28-17-7-8-18(29-2)19(13-17)31(26,27)25-11-9-15(10-12-25)21-24-23-20(30-21)14-3-5-16(22)6-4-14/h3-8,13,15H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLNXHODSLPCDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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